

Introduction: The Significance of 3-Propylisoxazol-5-amine

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Compound of Interest

Compound Name: 3-Propylisoxazol-5-amine

CAS No.: 747411-47-8

Cat. No.: B2939427

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3-Propylisoxazol-5-amine belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their diverse biological activities.^[1] Isoxazole derivatives are found in numerous pharmaceuticals, including anti-inflammatory drugs, antibiotics, and CNS agents. The thermochemical properties of such molecules, including their stability, enthalpy of formation, and decomposition behavior, are critical parameters in drug development. This data informs process safety, formulation design, shelf-life prediction, and the understanding of metabolic pathways.

This guide details a systematic approach to fully characterize the thermochemical landscape of **3-propylisoxazol-5-amine**, ensuring scientific rigor and data integrity.

Synthesis and Purification

The initial and most critical step is the reliable synthesis of a pure sample of **3-propylisoxazol-5-amine**. Based on established methods for analogous 3-alkyl-5-aminoisoxazoles, a robust synthetic route proceeds via the reaction of a β -ketonitrile with hydroxylamine.^{[2][3]} The regioselectivity of the hydroxylamine attack on the β -ketonitrile is crucial and can be controlled

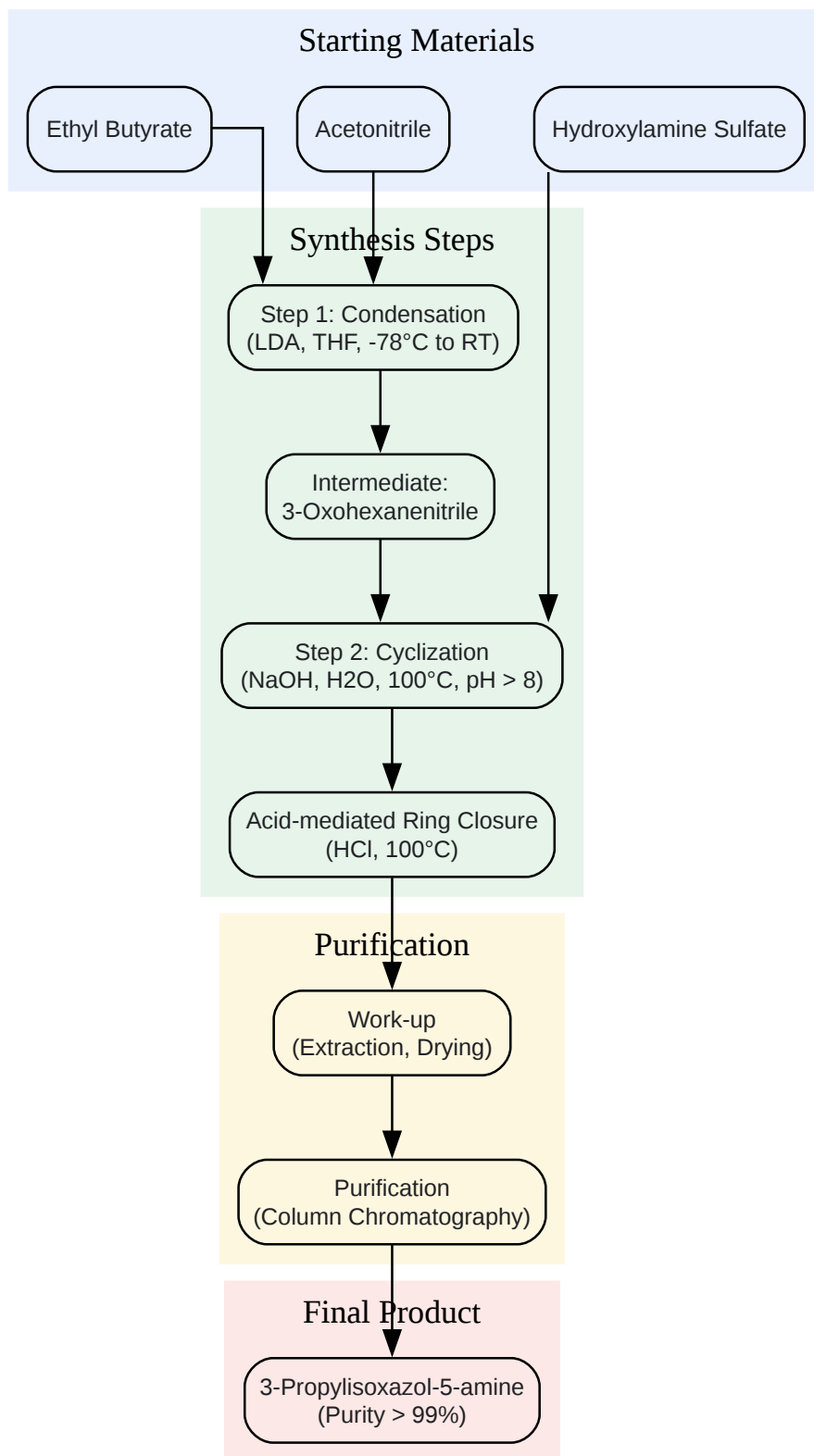
by pH and temperature. To favor the formation of the 5-amino isomer, the reaction is typically conducted under basic conditions at elevated temperatures.[3]

Proposed Synthetic Protocol:

- Preparation of the β -Ketonitrile (3-Oxohexanenitrile): The synthesis begins with the condensation of a suitable ester (e.g., ethyl butyrate) with the lithium salt of acetonitrile. This reaction is typically performed at low temperatures in an inert solvent like tetrahydrofuran (THF).
- Cyclization with Hydroxylamine: The resulting 3-oxohexanenitrile is then reacted with a hydroxylamine salt (e.g., hydroxylamine sulfate) in an aqueous solution.
 - A solution of 3-oxohexanenitrile and sodium hydroxide in water is prepared.
 - An aqueous solution of hydroxylamine sulfate is added.
 - The pH of the mixture is carefully adjusted to be greater than 8 using a sodium hydroxide solution. This directs the nucleophilic attack of hydroxylamine to the ketone moiety.[2]
 - The reaction mixture is heated to 100°C for approximately 1.5 hours.
 - Following the initial reaction, concentrated hydrochloric acid is added to facilitate the acid-mediated cyclization, and the mixture is heated for a further 15 minutes.
- Work-up and Purification:
 - After cooling, the reaction mixture is basified with a strong base (e.g., 30% NaOH) to a pH of 11.
 - The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.
 - The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
 - Purification is achieved through column chromatography or recrystallization to obtain **3-propylisoxazol-5-amine** of high purity, which is essential for accurate thermochemical

measurements.

Diagram of Synthetic Workflow



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Caption: Synthetic workflow for **3-propylisoxazol-5-amine**.

Experimental Determination of Thermochemical Properties

A combination of thermoanalytical techniques is required to experimentally determine the key thermochemical properties of the synthesized compound.

Differential Scanning Calorimetry (DSC)

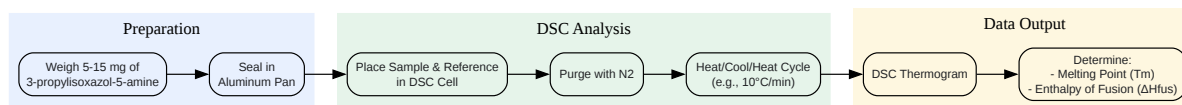
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine transition temperatures and enthalpies of fusion.

Experimental Protocol for DSC:

- **Sample Preparation:** Accurately weigh 5-15 mg of purified **3-propylisoxazol-5-amine** into a hermetically sealed aluminum DSC pan.[5] An empty, sealed pan is used as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC instrument. Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 cm³/min to prevent oxidation.[5]
- **Thermal Program:**
 - Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
 - Perform a heat/cool/heat cycle to erase the sample's thermal history. A typical cycle would involve heating to a temperature above the melting point, cooling back to the starting temperature, and then reheating.[5]
 - For data collection, ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition.
- **Data Analysis:** The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (T_m), and the

integrated area of the peak provides the enthalpy of fusion (ΔH_{fus}).

Diagram of DSC Experimental Workflow



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Caption: Workflow for DSC analysis.

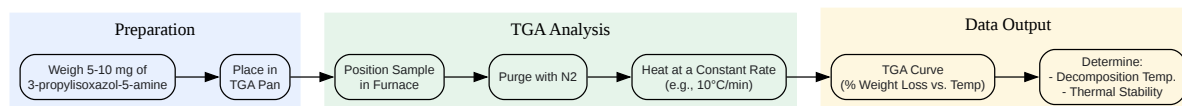
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[6]

Experimental Protocol for TGA:

- **Sample Preparation:** Place a precisely weighed sample (5-10 mg) of **3-propylisoxazol-5-amine** into a TGA sample pan (typically ceramic or platinum).
- **Instrument Setup:** Position the sample pan on the TGA's high-precision balance within the furnace.
- **Atmosphere Control:** Purge the furnace with a controlled atmosphere, usually an inert gas like nitrogen, at a constant flow rate to prevent oxidative degradation.[7]
- **Thermal Program:** Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).
- **Data Analysis:** The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of decomposition and provides a measure of the compound's thermal stability.

Diagram of TGA Experimental Workflow



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Caption: Workflow for TGA analysis.

Bomb Calorimetry

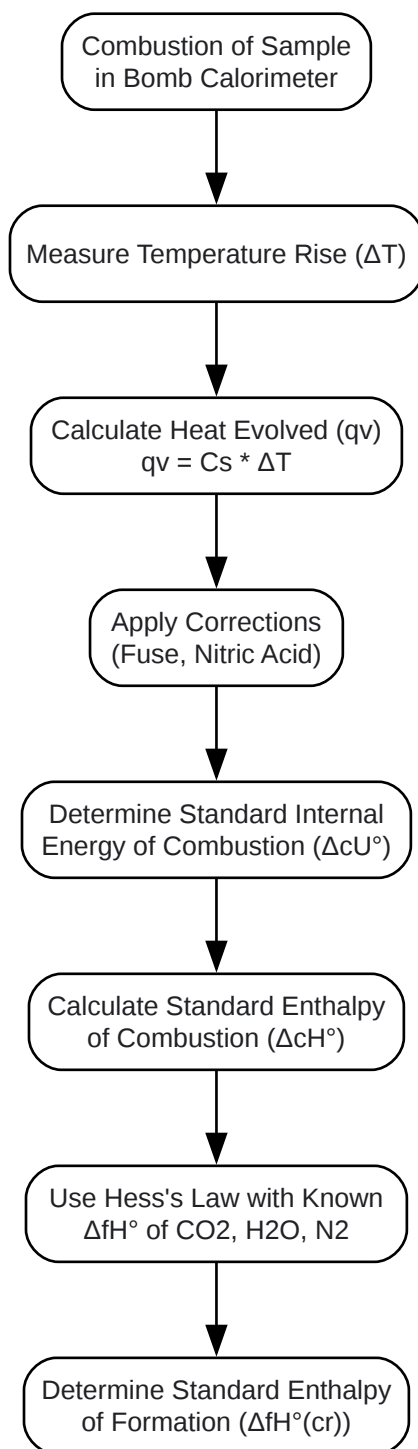
Bomb calorimetry is the standard method for determining the heat of combustion ($\Delta_c H^\circ$) of a substance. From this value, the standard enthalpy of formation ($\Delta_f H^\circ$) in the solid state can be calculated.[8][9]

Experimental Protocol for Bomb Calorimetry:

- Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system (C_s) by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
- Sample Preparation:
 - Press a precisely weighed pellet of **3-propylisoxazol-5-amine** (not to exceed 1.1 g).[8]
 - Measure a length of fuse wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the sample pellet.
 - Place 1 mL of deionized water in the bottom of the bomb to ensure all combustion products are in their standard states.[8]
- Bomb Assembly and Pressurization:
 - Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

- Pressurize the bomb with high-purity oxygen to approximately 30 atm.
- Combustion:
 - Submerge the sealed bomb in a known volume of water in the calorimeter's insulated jacket.
 - Allow the system to reach thermal equilibrium, then ignite the sample remotely.
 - Record the temperature change of the water bath until a new equilibrium is reached.
- Data Analysis:
 - Calculate the heat evolved (q_v) from the temperature rise and the calorimeter's heat capacity.
 - Apply corrections for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and residual air.
 - The corrected heat evolved at constant volume is the standard internal energy of combustion ($\Delta_c U^\circ$).
 - Calculate the standard enthalpy of combustion ($\Delta_c H^\circ$) and subsequently the standard enthalpy of formation in the crystalline phase ($\Delta_f H^\circ(\text{cr})$) using Hess's Law.

Diagram for Enthalpy of Formation from Combustion Data



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Caption: Derivation of $\Delta_f H^\circ$ from bomb calorimetry data.

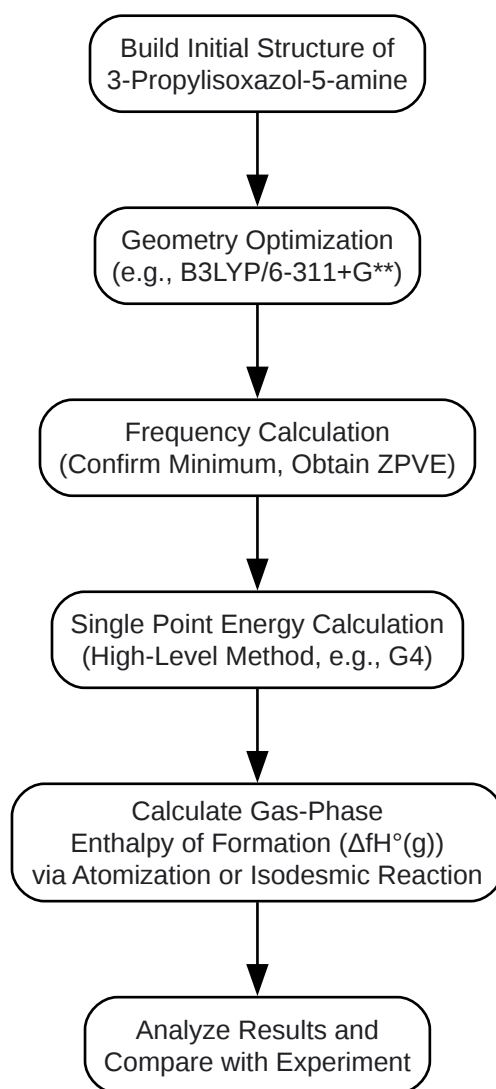
Computational Prediction of Thermochemical Properties

Quantum chemical calculations provide a powerful tool for predicting thermochemical properties, offering valuable insights that complement experimental data.[\[10\]](#)

Computational Workflow:

- **Geometry Optimization:** The molecular structure of **3-propylisoxazol-5-amine** is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set.[\[11\]](#)
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Enthalpy of Formation Calculation:**
 - **High-Accuracy Composite Methods:** Methods like Gaussian-3 (G3) and Gaussian-4 (G4) can be used to calculate the gas-phase enthalpy of formation from atomization energies. [\[12\]](#)[\[13\]](#) These multi-step methods are designed to approximate high-level accuracy at a manageable computational cost.
 - **Isodesmic Reactions:** A more accurate approach involves using isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in the calculation.[\[14\]](#)[\[15\]](#) A suitable isodesmic reaction for **3-propylisoxazol-5-amine** would be:
 - **3-propylisoxazol-5-amine** + propane + isoxazole → 3-propylisoxazole + propylamineThe enthalpy of reaction ($\Delta_r H^\circ$) is calculated, and the unknown $\Delta_f H^\circ$ of the target molecule is derived using the known experimental or high-level computed $\Delta_f H^\circ$ values of the other species in the reaction.

Diagram of Computational Workflow



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Caption: Workflow for computational thermochemistry.

Data Summary and Integration

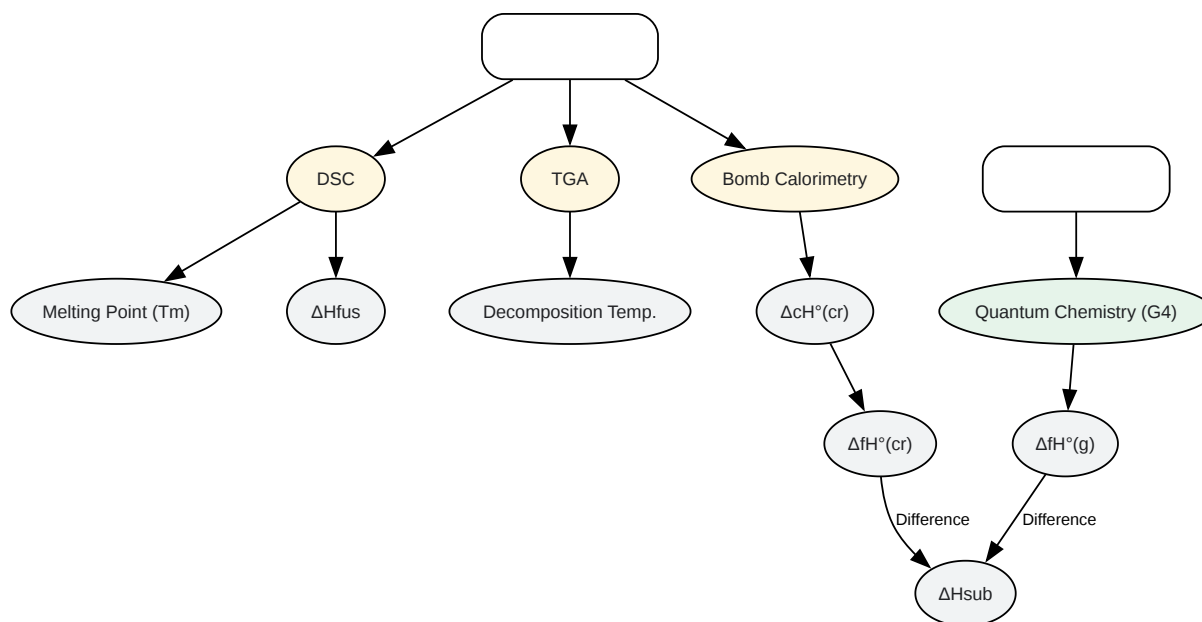
The data obtained from experimental and computational methods should be compiled to provide a complete thermochemical profile.

Table 1: Summary of Thermochemical Properties of **3-Propylisoxazol-5-amine**

Property	Symbol	Experimental Value	Computational Value	Method
Molecular Formula	$C_6H_{10}N_2O$	-	-	-
Molecular Weight	MW	126.16 g/mol	126.16 g/mol	-
Melting Point	T_m	To be determined	-	DSC
Enthalpy of Fusion	ΔH_{fus}	To be determined	-	DSC
Decomposition Temperature	T_d	To be determined	-	TGA
Standard Enthalpy of Combustion	$\Delta_c H^\circ(cr)$	To be determined	-	Bomb Calorimetry
Standard Enthalpy of Formation (crystal)	$\Delta_f H^\circ(cr)$	To be determined	-	From $\Delta_c H^\circ(cr)$
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Derived	To be determined	G4/Isodesmic
Enthalpy of Sublimation	ΔH_{sub}	Derived	-	$\Delta_f H^\circ(g) - \Delta_f H^\circ(cr)$

The enthalpy of sublimation (ΔH_{sub}) is a crucial parameter that links the condensed and gaseous phases. It can be derived by taking the difference between the computationally determined gas-phase enthalpy of formation and the experimentally determined solid-phase enthalpy of formation.

Relationship Between Thermochemical Parameters



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Caption: Interrelation of experimental and computational data.

Conclusion

This guide provides a comprehensive, scientifically grounded roadmap for the complete thermochemical characterization of **3-propylisoxazol-5-amine**. By integrating reliable synthetic methods with state-of-the-art experimental techniques and high-accuracy computational chemistry, researchers can obtain the critical data necessary for advancing drug development and ensuring process safety. The self-validating system of combining experimental and theoretical results ensures a high degree of confidence in the final thermochemical parameters. This framework is not only applicable to the title compound but can also be adapted for other novel heterocyclic molecules where thermochemical data is lacking.

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